
Brimonidine
Overview
Description
Brimonidine (C₁₁H₁₀BrN₅; molecular weight: 292.13 g/mol) is a selective α₂-adrenergic agonist primarily used to lower intraocular pressure (IOP) in glaucoma and ocular hypertension . Its chemical structure features a 4,5-dihydro-1H-imidazole ring linked to a brominated benzimidazole derivative, contributing to its dual mechanism of action: reducing aqueous humor production and increasing uveoscleral outflow . This compound has a melting point of 252°C and is available as an ophthalmic solution (0.025%–0.2%) . Its metabolism involves oxidative and conjugative pathways, generating metabolites like (4-bromo-1H-benzoimidazol-5-yl)-imidazolidin-2-ylidene-amine, as identified in rat studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: Brimonidine can be synthesized through a multi-step process starting from 5-bromoquinoxaline. The key steps involve:
Nitration: 5-bromoquinoxaline is nitrated to form 5-bromo-6-nitroquinoxaline.
Reduction: The nitro group is reduced to an amine group, yielding 5-bromo-6-aminoquinoxaline.
Cyclization: The amino group undergoes cyclization with ethylenediamine to form this compound.
Industrial Production Methods: Industrial production of this compound typically involves the same synthetic route but optimized for large-scale manufacturing. This includes the use of high-yielding reagents and catalysts to ensure the process is cost-effective and efficient .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the imidazoline ring.
Reduction: The nitro group in the intermediate stages can be reduced to an amine group.
Substitution: The bromine atom in the quinoxaline ring can be substituted with other nucleophiles.
Common Reagents and Conditions:
Nitration: Nitric acid and sulfuric acid are commonly used for nitration.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride are used for reduction.
Cyclization: Ethylenediamine is used for the cyclization step.
Major Products:
5-Bromo-6-nitroquinoxaline: Intermediate product in the synthesis.
5-Bromo-6-aminoquinoxaline: Another intermediate product.
This compound: Final product.
Scientific Research Applications
Ocular Applications
1.1 Glaucoma and Ocular Hypertension
Brimonidine is widely recognized for its efficacy in lowering intraocular pressure (IOP) in patients with glaucoma. A pivotal study demonstrated that 0.2% this compound administered twice daily resulted in a mean peak reduction of IOP by 6.5 mm Hg, outperforming timolol maleate in specific assessments .
Study | Treatment | Mean Peak IOP Reduction | Duration |
---|---|---|---|
1 | This compound 0.2% | 6.5 mm Hg | 12 months |
2 | Timolol 0.5% | 6.1 mm Hg | 12 months |
This compound's long-term efficacy was confirmed in a one-year study, where it showed sustained IOP reduction without significant tachyphylaxis or severe adverse effects . Side effects included dry mouth and allergic reactions, occurring at rates of 33% and 9%, respectively .
1.2 Neuroprotective Effects
Recent experimental studies have highlighted this compound's neuroprotective properties in optic nerve injuries. In animal models, topical application of this compound prior to induced ischemia resulted in a significant decrease in retinal ganglion cell apoptosis, suggesting its potential as a therapeutic agent for optic neuropathies .
Study | Application Method | Retinal Ganglion Cell Preservation (%) | Observation Period |
---|---|---|---|
1 | Topical before ischemia | Up to 55% prevention | 21 days |
2 | Systemic administration | 26-33% rescue | Post-injury |
These findings indicate that this compound may play a crucial role in protecting retinal neurons from degeneration following ischemic events, although further clinical translation is necessary.
Dermatological Applications
2.1 Treatment of Rosacea
This compound has been approved for the topical treatment of facial erythema associated with rosacea. The formulation, known as Mirvaso, has shown effectiveness in reducing redness through its vasoconstrictive properties . Clinical trials indicated significant reductions in ocular redness scores compared to vehicle treatments within minutes post-application .
Case Studies
3.1 Granulomatous Anterior Uveitis
A notable case study reported the development of granulomatous anterior uveitis after prolonged use of this compound for glaucoma management. The patient experienced significant ocular inflammation which resolved upon discontinuation of the drug, underscoring the need for careful monitoring during long-term treatment .
3.2 Bradycardia Incidents
This compound has also been linked to rare cases of symptomatic bradycardia, particularly following inadvertent ingestion or intranasal administration in pediatric patients. One case required cardiopulmonary resuscitation, highlighting the importance of caution when prescribing this medication to vulnerable populations .
Mechanism of Action
Brimonidine exerts its effects by selectively binding to alpha-2 adrenergic receptors. This binding inhibits the activity of adenylate cyclase, reducing cyclic adenosine monophosphate (cAMP) levels. In the eye, this leads to decreased production of aqueous humor and increased uveoscleral outflow, thereby lowering intraocular pressure. In the skin, it causes vasoconstriction of blood vessels, reducing redness associated with rosacea .
Comparison with Similar Compounds
Brimonidine is compared to other IOP-lowering agents in terms of efficacy, safety, and pharmacokinetics. Key comparisons include:
This compound vs. Dorzolamide
- Efficacy: As adjunctive therapy to beta-blockers, this compound (0.2%) demonstrated superior IOP reduction compared to dorzolamide (2%) . However, in monotherapy (both dosed three times daily), this compound and dorzolamide showed comparable efficacy, with mean IOP reductions of 4.9–5.2 mmHg and 4.8–5.1 mmHg, respectively .
- Safety : this compound had a higher discontinuation rate (15% vs. 0%) due to systemic side effects like dizziness and fatigue .
This compound vs. Brinzolamide
- Efficacy : Brinzolamide (1% twice daily) showed greater IOP reduction than this compound (0.2% twice daily) at 9 AM (−5.1 mmHg vs. −3.8 mmHg; P < 0.0001), but similar efficacy at 12 PM .
- Tolerability : this compound is associated with allergic conjunctivitis (10%–15% incidence) compared to brinzolamide’s bitter taste and transient blurred vision .
This compound vs. Prostaglandin Analogs (Latanoprost)
- Efficacy: Latanoprost (0.005% once daily) achieved greater IOP reduction (27%–32%) than this compound (0.2% twice daily; 20%–25%) .
- Predictability: this compound’s IOP-lowering effect is less variable than latanoprost’s in adjunctive use .
This compound vs. Timolol
- Pharmacokinetics : this compound and timolol (0.5%) showed similar ocular tissue penetration in human aqueous humor, with fixed-combination formulations avoiding dilution effects seen with separate instillations .
- Safety : Timolol is contraindicated in patients with asthma due to β-blockade, whereas this compound’s systemic effects are milder .
This compound vs. Pilocarpine
- Efficacy : this compound (0.2%) and pilocarpine (2%–4%) have similar IOP-lowering efficacy, but this compound is better tolerated due to fewer miotic side effects (e.g., induced myopia, dim vision) .
Key Data Tables
Table 1: Efficacy Comparison of this compound with Other Agents
Structural and Pharmacodynamic Insights
- Chemical Specificity: this compound’s 4,5-dihydro-1H-imidazole group distinguishes it from brinzolamide (sulfonamide-based) and prostaglandin analogs (fatty acid derivatives) . This structure enhances α₂-receptor selectivity, minimizing cardiovascular side effects compared to non-selective agents like clonidine .
- Pharmacophore Models : this compound’s weak inhibition of proton-antiporter systems contrasts with stronger inhibitors like verapamil, suggesting distinct transport mechanisms .
Clinical Considerations
Biological Activity
Brimonidine tartrate is a selective alpha-2 adrenergic agonist primarily used in the treatment of glaucoma and ocular hypertension. Its biological activity encompasses a range of pharmacological effects, including intraocular pressure (IOP) reduction, neuroprotective properties, and systemic effects.
This compound exhibits over 1000-fold selectivity for alpha-2 adrenergic receptors compared to alpha-1 receptors, which minimizes the risk of systemic side effects commonly associated with other agents like apraclonidine and clonidine . Upon topical application, this compound rapidly penetrates the cornea, leading to a significant reduction in IOP within one hour, with peak effects observed at two to three hours post-administration .
The reduction in IOP is achieved through two main mechanisms:
- Decreased aqueous humor production : this compound reduces the secretion of aqueous humor from the ciliary body.
- Increased uveoscleral outflow : It enhances the outflow of aqueous humor through the uveoscleral pathway, further contributing to the decrease in IOP .
Pharmacological Properties
This compound has demonstrated various pharmacological properties beyond its primary use in glaucoma management:
- Neuroprotective Effects : Research indicates that this compound may protect retinal ganglion cells from neurotoxic insults, such as those caused by glutamate. In vitro studies have shown that it can mediate protective effects against neuronal cell death . In animal models, this compound has been shown to reduce secondary degeneration following optic nerve injury .
- Systemic Effects : Clinical studies have reported that this compound can lead to reductions in systolic and diastolic blood pressure (SBP and DBP), although these changes are generally not clinically significant .
Clinical Efficacy
This compound has been extensively studied for its efficacy in lowering IOP:
- In a one-year study , patients treated with 0.2% this compound showed a mean peak reduction in IOP of 6.5 mm Hg , which was statistically significant compared to timolol (6.1 mm Hg) at specific time points (week 2 and month 3) .
- Long-term studies indicate that this compound maintains its efficacy over extended periods without significant evidence of tachyphylaxis, making it a reliable option for chronic management of glaucoma .
Table 1: Comparative Efficacy of this compound vs. Other Treatments
Treatment | Mean Peak IOP Reduction (mm Hg) | Duration of Study |
---|---|---|
This compound 0.2% | 6.5 | 12 months |
Timolol 0.5% | 6.1 | 12 months |
Betaxolol 0.25% | 3.5 | 12 months |
Safety Profile
This compound is generally well-tolerated, but some adverse effects have been reported:
- The most common side effects include dry mouth (30%), ocular hyperemia (26%), and burning or stinging sensations (24%) .
- Allergic reactions occur in approximately 9% of patients treated with this compound, which is comparable to other topical treatments for glaucoma .
Case Studies
- Neuroprotection in Glaucoma : A meta-analysis highlighted this compound's role in preserving visual field function over time compared to other treatments, emphasizing its neuroprotective capabilities in patients with glaucoma .
- Efficacy in Ocular Hypertension : A multicenter trial demonstrated that this compound not only effectively lowered IOP but also improved patient-reported outcomes related to quality of life and treatment satisfaction over a year-long period .
Q & A
Basic Research Questions
Q. What are the primary mechanisms by which Brimonidine lowers intraocular pressure (IOP) in humans?
this compound reduces IOP via dual mechanisms: suppression of aqueous humor production and enhancement of uveoscleral outflow. A randomized, double-masked study in ocular hypertension patients demonstrated a 20% reduction in aqueous flow and increased uveoscleral outflow after topical administration . Fluorophotometric measurements and tonographic assessments are recommended for quantifying these effects in experimental models.
Q. How is this compound metabolized and eliminated in systemic circulation?
this compound undergoes extensive hepatic metabolism, with urinary excretion as the primary elimination route. Pharmacokinetic studies in humans show a systemic half-life of ~2.1 hours, peak plasma concentrations (Cmax) of 73 ± 19 pg/mL, and AUC 0-inf of 375 ± 89 pg·hr/mL after ocular administration . For metabolic profiling, use human liver microsomes or liver slices to replicate in vivo conditions .
Q. What methodologies are recommended for quantifying this compound in ophthalmic formulations?
High-performance liquid chromatography (HPLC) with UV detection is validated for quantifying this compound and Brinzolamide in combined formulations. Parameters include a linear range of 3 µg/mL for this compound, percentage purity (99.98–100.16%), and relative standard deviation (RSD) <2% for precision . Include internal standards and replicate analyses to minimize variability.
Advanced Research Questions
Q. How can conflicting data on this compound’s neuroprotective effects be reconciled in preclinical vs. clinical studies?
Preclinical models (e.g., retinal ischemia, optic nerve crush) show neuroprotection at concentrations as low as 2 nM, with up to 200 nM detected in vitreous humor . However, clinical trials in glaucoma patients focus on IOP reduction without neuroprotection endpoints. To resolve this, design translational studies incorporating biomarkers like retinal ganglion cell (RGC) counts or apoptotic markers (e.g., Bcl-2/Bax ratios) in human trials .
Q. What experimental designs address contralateral effects observed in this compound studies?
Contralateral IOP reduction (1.2 ± 0.6 mm Hg) and aqueous flow decreases (12%) in untreated eyes suggest systemic absorption or neural cross-talk . Use bilateral sham-treated controls and measure plasma concentrations to distinguish local vs. systemic effects. For unilateral studies, apply pharmacokinetic modeling to account for drug redistribution.
Q. How do variations in this compound’s pharmacokinetics impact efficacy across demographic subgroups?
Existing PK data are primarily from Caucasian populations, with no conclusive studies on race or gender differences . To address this, conduct population pharmacokinetic (PopPK) analyses stratified by ethnicity, hepatic function, and age. Include sparse sampling in clinical trials to build robust PK/PD models.
Q. Methodological Guidance
Q. What assays are optimal for evaluating this compound’s anti-apoptotic effects in retinal cells?
In rat optic nerve crush models, retinal ganglion cell (RGC) survival is quantified via hematoxylin-eosin (H&E) staining and transmission electron microscopy (TEM) for ultrastructural analysis. Apoptotic pathways are assessed using Western blotting for Bcl-2/Bax expression . For in vitro studies, use glutamate-induced cytotoxicity assays in cultured RGCs .
Q. How should researchers design double-masked trials to evaluate this compound’s long-term safety?
In rosacea trials, a 28-day regimen with four daily doses demonstrated safety via plasma monitoring (below detection limits), rebound redness assessments, and adverse event tracking (e.g., conjunctival hyperemia in 2.6% of cases) . Include washout periods and crossover designs to mitigate tachyphylaxis risks.
Q. What strategies improve reproducibility in this compound dose-response studies?
Standardize animal models (e.g., SD rats with 78g reverse forceps for optic nerve injury) and pre-treatment protocols (e.g., 2 hours before surgery) . Report detailed methodologies in supplementary materials, including compound purity, dosing intervals, and environmental controls .
Q. Data Contradictions and Gaps
Q. Why do some studies report detectable neuroprotection while others show no clinical benefit?
Discrepancies arise from differences in endpoint selection (IOP vs. RGC survival) and model systems (acute injury vs. chronic neurodegeneration). For clinical relevance, integrate optical coherence tomography (OCT) or visual field testing alongside IOP measurements in longitudinal studies .
Q. How can researchers reconcile low systemic exposure (<LLOD) in some trials with potential central effects?
Pharmacokinetic studies in rosacea patients found this compound plasma levels below the lower limit of detection (LLOD), suggesting minimal systemic absorption . However, contralateral effects imply alternative pathways. Investigate cerebrospinal fluid (CSF) sampling or α2-adrenergic receptor imaging to assess central nervous system (CNS) penetration.
Q. Tables for Key Data
Properties
IUPAC Name |
5-bromo-N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN5/c12-9-7(17-11-15-5-6-16-11)1-2-8-10(9)14-4-3-13-8/h1-4H,5-6H2,(H2,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYLJNLCSTIOKRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)NC2=C(C3=NC=CN=C3C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
70359-46-5 (tartrate[1:1]) | |
Record name | Brimonidine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059803984 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3045221 | |
Record name | Brimonidine | |
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Molecular Weight |
292.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Brimonidine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014627 | |
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Solubility |
11.2 [ug/mL] (The mean of the results at pH 7.4), 1.54e-01 g/L | |
Record name | SID855898 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | Brimonidine | |
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Record name | Brimonidine | |
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CAS No. |
59803-98-4 | |
Record name | Brimonidine | |
Source | CAS Common Chemistry | |
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Record name | Brimonidine [INN:BAN] | |
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Record name | Brimonidine | |
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URL | https://www.drugbank.ca/drugs/DB00484 | |
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Record name | 59803-98-4 | |
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Record name | Brimonidine | |
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Record name | 6-Quinoxalinamine, 5-bromo-N-(4,5-dihydro-1H-imidazol-2-yl)- | |
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Record name | BRIMONIDINE | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E6GNX3HHTE | |
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Record name | Brimonidine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014627 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
207.5 °C | |
Record name | Brimonidine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00484 | |
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Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Brimonidine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014627 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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